molecular formula C9H10N2O2 B1363448 N'-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide CAS No. 306936-07-2

N'-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide

Cat. No. B1363448
CAS RN: 306936-07-2
M. Wt: 178.19 g/mol
InChI Key: KGLRLCNFJVSMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide” is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol .


Molecular Structure Analysis

The molecular structure of “N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide” consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“N’-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide” has a predicted boiling point of 334.0±52.0 °C and a predicted density of 1.41±0.1 g/cm3 .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been studied for their potential anticancer properties. Some substituted benzofurans exhibit significant cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound may serve as a scaffold for developing new anticancer agents with targeted therapy potential and minimal side effects.

Anti-Hepatitis C Virus Activity

Recent discoveries have shown that macrocyclic benzofuran compounds possess anti-hepatitis C virus activity. This suggests that N’-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide could be explored as a therapeutic drug for hepatitis C, given its structural similarity to these active compounds .

Antibacterial Properties

Benzofuran derivatives are known to exhibit antibacterial activities. The structural features of benzofuran compounds, including the N’-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide, allow them to interact with bacterial cell components, potentially inhibiting growth or killing the bacteria .

Antioxidative Effects

The antioxidative properties of benzofuran derivatives make them candidates for research into protective agents against oxidative stress-related diseases. These compounds can scavenge free radicals, thereby reducing oxidative damage in biological systems .

Antiviral Applications

Benzofuran compounds have shown antiviral activities in various studies. The compound N’-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide could be investigated for its efficacy against different viruses, leveraging its benzofuran core structure to disrupt viral replication or assembly .

Drug Synthesis and Catalysis

Due to its unique properties, N’-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide is an ideal candidate for drug synthesis. It can act as a catalyst or a building block in the synthesis of more complex molecules, potentially leading to the development of new drugs.

Material Science Advancements

The versatility of benzofuran derivatives extends to material science, where they can be used to develop new materials with desirable properties such as conductivity, flexibility, or durability. Research into the applications of N’-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide in material science could yield innovative materials for various industries.

Natural Product Synthesis

Benzofuran is a core structure found in many natural products. The compound could be utilized in the synthesis of natural product analogs, which may have applications in pharmaceuticals, agrochemicals, and food additives .

properties

IUPAC Name

N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-9(11-12)7-1-2-8-6(5-7)3-4-13-8/h1-2,5,12H,3-4H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLRLCNFJVSMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C1C=C(C=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide

CAS RN

306936-07-2
Record name 2,3-Dihydro-N-hydroxy-5-benzofurancarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306936-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.